molecular formula C21H23F3N4O2 B2726112 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2194847-46-4

1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2726112
CAS No.: 2194847-46-4
M. Wt: 420.436
InChI Key: HSZKUNMPXKFSML-UHFFFAOYSA-N
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Description

1-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound, often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic synthesis. Starting with pyrimidine and morpholine derivatives, the process involves careful control of reaction conditions, such as temperature and pH, to ensure the successful formation of the desired compound. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under specific catalytic conditions.

Industrial Production Methods: : Industrial production scales up the laboratory synthesis process, often utilizing continuous flow techniques for better efficiency and yield. These methods ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions:

  • Oxidation: : Often achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typically used to reduce this compound, often leading to the corresponding alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the phenyl ring or the pyrimidine core, often involving halogenation or nitration reagents.

Major Products: : Depending on the reaction conditions and reagents, the major products can range from alcohols and ketones to various substituted aromatic compounds.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, this compound is a valuable intermediate for the synthesis of more complex molecules.

Industry: : Utilized in the development of new materials, particularly those requiring specific chemical resistance or stability due to its trifluoromethyl group.

Mechanism of Action

This compound's biological activity often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates, while the morpholine group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The trifluoromethyl group further modulates the compound's pharmacokinetic properties, improving bioavailability and metabolic stability.

Comparison with Similar Compounds

Compared to other pyrimidine or morpholine-containing compounds, this one stands out due to its unique combination of these two groups with the trifluoromethyl phenyl moiety. This structural combination endows the compound with enhanced stability and distinct biological activity.

List of Similar Compounds

  • 1-(4-Trifluoromethylphenyl)-2-(morpholino)pyrimidine

  • 1-(2,6-Dichlorophenyl)-3-(morpholino)-pyrimidine

  • 1-(2-Hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Each of these compounds offers unique properties and applications, but the distinct chemical makeup of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)17-6-3-15(4-7-17)5-8-18(29)28-9-1-2-16-14-25-20(26-19(16)28)27-10-12-30-13-11-27/h3-4,6-7,14H,1-2,5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZKUNMPXKFSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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